N-Acetyl-L-isoleucine

Vue d'ensemble

Description

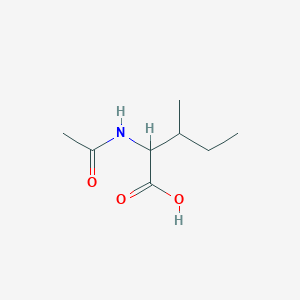

La N-acétyl-L-isoleucine est un dérivé N-acétylé de l'acide aminé essentiel L-isoleucine. Elle est caractérisée par la présence d'un groupe acétyle lié à l'atome d'azote de l'acide aminé.

Applications De Recherche Scientifique

La N-acétyl-L-isoleucine a une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et ses effets sur les processus cellulaires.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation dans le traitement des troubles métaboliques.

Industrie : La N-acétyl-L-isoleucine est utilisée dans la production de produits pharmaceutiques et comme précurseur dans la synthèse d'autres composés bioactifs

5. Mécanisme d'action

Le mécanisme d'action de la N-acétyl-L-isoleucine implique son interaction avec des cibles moléculaires et des voies spécifiques. L'acétylation de la L-isoleucine modifie son transport et son absorption dans les cellules, passant du transporteur d'acides aminés de type L aux transporteurs d'anions organiques et aux transporteurs de monocarboxylates. Ce changement de mécanisme de transport affecte divers processus métaboliques, notamment l'activation de voies de signalisation telles que mTOR .

Composés similaires :

- N-acétyl-L-leucine

- N-acétyl-L-valine

- N-acétyl-L-alanine

Comparaison : La N-acétyl-L-isoleucine est unique en raison de son modèle d'acétylation spécifique et de ses effets sur les mécanismes de transport cellulaire. Bien que des composés similaires comme la N-acétyl-L-leucine et la N-acétyl-L-valine subissent également une acétylation, leurs voies de transport et métaboliques diffèrent. La capacité de la N-acétyl-L-isoleucine à changer de transporteurs et son rôle dans des voies métaboliques spécifiques mettent en évidence ses propriétés distinctes .

Mécanisme D'action

Target of Action

N-Acetyl-L-Isoleucine primarily targets the Monocarboxylate Transporter 1 (MCT1) , Organic Anion Transporters (OAT1 and OAT3) , and the L-type Amino Acid Transporter (LAT1) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of L-Isoleucine switches its uptake into cells from LAT1 to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of this compound .

Biochemical Pathways

This compound can be biosynthesized from L-Isoleucine and acetyl-CoA by the enzyme leucine/isoleucine N-acetyltransferase . The acetylation of L-Isoleucine converts it into an anion, revealing a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of this compound as a drug . The enantiomers of this compound show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

This compound is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . It is also being developed as a drug for rare and common neurological disorders .

Action Environment

The action of this compound is influenced by environmental factors such as the availability of substrates for protein and peptide synthesis . When bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation, L-Isoleucine, and by extension this compound, can be efficiently assimilated .

Analyse Biochimique

Biochemical Properties

N-Acetyl-L-isoleucine participates in the catabolic pathways of branched-chain amino acids (BCAA) like leucine, isoleucine, and valine . It interacts with various enzymes and proteins, including the branched-chain α-ketoacid dehydrogenase complex, which catalyzes the degradation of branched-chain amino acids .

Cellular Effects

The presence of this compound influences cell function. It has been observed that specific amino acids, including this compound, can regulate insulin secretion from pancreatic β-cells . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation and inhibition, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a significant impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La N-acétyl-L-isoleucine peut être synthétisée par acétylation de la L-isoleucine. La réaction implique généralement l'utilisation d'anhydride acétique ou de chlorure d'acétyle comme agents acétylants en présence d'une base telle que la pyridine. La réaction est réalisée dans des conditions contrôlées pour assurer l'acétylation sélective du groupe amino .

Méthodes de production industrielle : La production industrielle de la N-acétyl-L-isoleucine implique souvent des procédés de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surproduire la L-isoleucine, qui est ensuite acétylée par des méthodes chimiques. Cette approche permet la production à grande échelle du composé avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La N-acétyl-L-isoleucine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir la N-acétyl-L-isoleucine en ses dérivés amines correspondants.

Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools.

Principaux produits formés :

Oxydation : Formation de dérivés oxo.

Réduction : Formation de dérivés amines.

Substitution : Formation de dérivés acétylés substitués.

Comparaison Avec Des Composés Similaires

- N-acetyl-L-leucine

- N-acetyl-L-valine

- N-acetyl-L-alanine

Comparison: N-acetyl-L-Isoleucine is unique due to its specific acetylation pattern and its effects on cellular transport mechanisms. While similar compounds like N-acetyl-L-leucine and N-acetyl-L-valine also undergo acetylation, their transport and metabolic pathways differ. This compound’s ability to switch transporters and its role in specific metabolic pathways highlight its distinct properties .

Activité Biologique

N-Acetyl-L-isoleucine (NAIL) is a derivative of the essential amino acid L-isoleucine, classified as an N-acyl-alpha amino acid. This compound has garnered attention for its biological activities, particularly in relation to metabolic processes, neuroprotection, and potential therapeutic applications. This article delves into the biosynthesis, biological functions, and clinical implications of this compound, supported by relevant case studies and research findings.

Biosynthesis and Metabolism

This compound is synthesized from L-isoleucine and acetyl-CoA through the action of the enzyme leucine/isoleucine N-acetyltransferase (EC 2.3.1.66) . This reaction is part of a broader metabolic pathway involving N-terminal acetylation, a common modification in eukaryotic proteins that enhances protein stability and function . Approximately 85% of human proteins undergo this modification, indicating its significance in cellular processes .

Biological Functions

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In animal models of neurodegenerative diseases, such as Niemann-Pick disease type C (NPC), N-acetyl-L-leucine has shown promise in improving motor function and cognitive abilities. A clinical trial demonstrated that treatment with this compound significantly improved ataxia and overall quality of life in patients with NPC . The L-enantiomer specifically was found to activate cerebral glucose metabolism in the cerebellum, enhancing neuronal activity .

Metabolic Implications

this compound also plays a role in metabolic disorders. Elevated levels of this compound have been observed in urine samples from patients with maple syrup urine disease (MSUD), a metabolic condition characterized by impaired amino acid catabolism . This suggests that monitoring this compound levels could serve as a biomarker for certain metabolic disorders.

Case Study: Niemann-Pick Disease Type C

A notable case series involving 12 patients with NPC reported significant improvements in ataxia and cognitive function following treatment with N-acetyl-DL-leucine (which includes both D- and L-enantiomers) . The study emphasized the compound's well-tolerated nature, with no serious side effects reported. Subsequent trials further validated these findings, demonstrating both symptomatic relief and potential disease-modifying effects.

Clinical Trials

Two multinational phase IIb clinical trials evaluated the efficacy of N-acetyl-L-leucine in treating NPC and GM2 gangliosidosis (Tay-Sachs disease). Results indicated statistically significant improvements across primary and secondary endpoints related to patient symptoms and quality of life . These trials underscore the therapeutic potential of N-acetyl-L-leucine in managing debilitating symptoms associated with lysosomal storage disorders.

Research Findings

Recent research has explored various aspects of this compound's biological activity:

- Conformational Studies : Investigations into the molecular conformation of this compound revealed multiple stable structures that may influence its biological interactions .

- Heat Capacity Measurements : Studies measuring the thermal properties of N-acetyl amino acids have contributed to understanding their stability and reactivity under physiological conditions .

- Uremic Toxin Classification : Elevated levels of N-acetylated amino acids, including this compound, have been classified as uremic toxins when present in high concentrations, potentially leading to kidney damage if not properly cleared .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Biosynthesis | Synthesized from L-isoleucine via acetyltransferase |

| Neuroprotective Effects | Improved motor function in NPC models; activates cerebral glucose metabolism |

| Clinical Trials | Significant symptom improvement in NPC patients; well tolerated |

| Metabolic Implications | Biomarker for MSUD; elevated levels indicate metabolic dysfunction |

| Research Insights | Conformational studies; classified as uremic toxins |

Propriétés

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWZSUNGHMMJM-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314843 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-46-1 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylisoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.